molecular formula C28H42N2O6S2 B12202487 1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B12202487
M. Wt: 566.8 g/mol
InChI Key: DXENAJMCDIDVKV-UHFFFAOYSA-N
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Description

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core substituted with two benzenesulfonyl groups, each containing ethoxy, methyl, and isopropyl substituents. Its unique structure makes it a subject of interest in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride intermediates. These intermediates are then reacted with piperazine under controlled conditions to form the final product. Common reagents used in the synthesis include ethyl alcohol, sulfuric acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl groups.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[2-ethoxy-4-methylbenzenesulfonyl]piperazine: Lacks the isopropyl groups, leading to different chemical properties.

    1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine: Lacks the ethoxy groups, affecting its solubility and reactivity.

Uniqueness

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H42N2O6S2

Molecular Weight

566.8 g/mol

IUPAC Name

1,4-bis[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl]piperazine

InChI

InChI=1S/C28H42N2O6S2/c1-9-35-25-15-21(7)23(19(3)4)17-27(25)37(31,32)29-11-13-30(14-12-29)38(33,34)28-18-24(20(5)6)22(8)16-26(28)36-10-2/h15-20H,9-14H2,1-8H3

InChI Key

DXENAJMCDIDVKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OCC

Origin of Product

United States

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